N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a piperidine ring
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene-based compounds have a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and the resulting changes would depend on these properties.
Biochemical Pathways
Given the wide range of biological effects of thiophene-based compounds , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
It’s known that thiophene-based compounds have a variety of pharmacological properties , which suggests that the compound could have multiple molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidones.
Coupling Reactions: The final compound is obtained by coupling the thiophene, oxadiazole, and piperidine intermediates using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone.
Piperidine Derivatives: Compounds like piperine and haloperidol.
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer unique biological and chemical properties .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13-4-6-15(7-5-13)29(25,26)23-10-8-14(9-11-23)17(24)20-19-22-21-18(27-19)16-3-2-12-28-16/h2-7,12,14H,8-11H2,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQALAWPRGMDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.